(1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H12BrNS and a molecular weight of 246.17 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 4-bromothiophen-2-yl group. The presence of the bromine atom and the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions involving alkenes and carbenes.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination reactions.
Introduction of the 4-Bromothiophen-2-yl Group: This step involves the bromination of thiophene followed by a coupling reaction to attach the brominated thiophene to the cyclopropylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the 4-bromothiophen-2-yl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Biological Probes: It can be used as a probe to study biological processes involving thiophene derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Industry:
Wirkmechanismus
The mechanism of action of (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- (1-((4-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine
- (1-((4-Fluorothiophen-2-yl)methyl)cyclopropyl)methanamine
- (1-((4-Methylthiophen-2-yl)methyl)cyclopropyl)methanamine
Comparison:
- Uniqueness: The presence of the bromine atom in (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine distinguishes it from its analogs with different halogen or alkyl substitutions. This unique feature can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H12BrNS |
---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
[1-[(4-bromothiophen-2-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H12BrNS/c10-7-3-8(12-5-7)4-9(6-11)1-2-9/h3,5H,1-2,4,6,11H2 |
InChI-Schlüssel |
GIXASBMPOFNAAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC(=CS2)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.